2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-chlorobenzoate
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Overview
Description
2-Methoxy-4-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate is a complex organic compound that features a piperidine ring, a methoxy group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate typically involves the reaction of 2-methoxy-4-(piperidine-1-carbothioyl)phenol with 4-chlorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the chlorobenzoate moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the chlorobenzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-methoxy-4-(piperidine-1-carbothioyl)phenyl 4-formylbenzoate.
Reduction: Formation of 2-methoxy-4-(piperidine-1-carbothioyl)phenyl 4-hydroxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(piperidine-1-carbothioyl)phenyl 2,4-dichlorobenzoate
- 2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate
Uniqueness
2-Methoxy-4-(piperidine-1-carbothioyl)phenyl 4-chlorobenzoate is unique due to its specific substitution pattern and the presence of both a piperidine ring and a chlorobenzoate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H20ClNO3S |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
[2-methoxy-4-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C20H20ClNO3S/c1-24-18-13-15(19(26)22-11-3-2-4-12-22)7-10-17(18)25-20(23)14-5-8-16(21)9-6-14/h5-10,13H,2-4,11-12H2,1H3 |
InChI Key |
JMKHLMUPDCXOES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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